molecular formula C21H22N4O4S B2852581 methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689751-47-1

methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2852581
CAS No.: 689751-47-1
M. Wt: 426.49
InChI Key: AERJEWBKMSIVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Acetate Moiety: The sulfanyl acetate moiety is attached through nucleophilic substitution reactions, often involving thiol derivatives and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl or triazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the sulfanyl acetate moiety can modulate its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a methoxyphenyl group and a sulfanyl group. Its molecular structure can be represented as follows:

  • Chemical Formula : C19_{19}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 378.47 g/mol

Key Functional Groups

  • Triazole Ring : Associated with various biological activities.
  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Sulfanyl Group : Potentially involved in redox reactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Reference Compound
Staphylococcus aureus20Streptomycin
Escherichia coli18Ampicillin
Candida albicans22Fluconazole

Anticancer Potential

The compound has shown promise in anticancer studies, particularly against human malignant cell lines. In vitro assays demonstrated its ability to inhibit cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines.

  • MCF-7 Cell Line Inhibition : 75% at 100 µM concentration.
  • Bel-7402 Cell Line Inhibition : 70% at 100 µM concentration.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in nucleic acid synthesis.
  • Redox Modulation : The sulfanyl group may participate in redox reactions, influencing cellular oxidative stress.
  • Hydrogen Bonding : The formamido group can form hydrogen bonds with biological macromolecules, altering their structure and function.

Recent Studies

A systematic review of literature revealed that compounds similar to this compound have been investigated for their potential as antiviral agents. Notably, derivatives have shown activity against Mycobacterium tuberculosis and other pathogens.

Comparative Analysis with Other Triazoles

In a comparative study of various triazole derivatives:

Table 2: Comparative Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
Methyl 2-{...}ModerateHigh
Ethyl 2-{...}HighModerate
Propyl 2-{...}LowLow

Properties

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-5-4-6-15(11-14)20(27)22-12-18-23-24-21(30-13-19(26)29-3)25(18)16-7-9-17(28-2)10-8-16/h4-11H,12-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERJEWBKMSIVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.